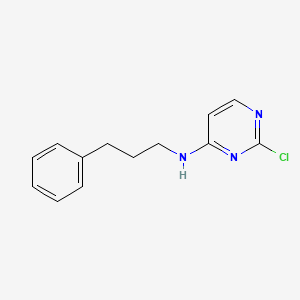

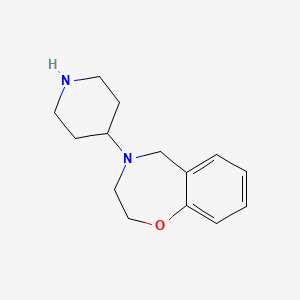

![molecular formula C9H8N2O3 B1465597 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 944896-44-0](/img/structure/B1465597.png)

6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid

Overview

Description

“6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid” is a chemical compound with the molecular weight of 192.17 . It is a yellow to brown solid and is stored in a refrigerator .

Synthesis Analysis

While specific synthesis methods for “6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid” were not found, there are related studies on the synthesis of imidazo[1,2-a]pyridine compounds . For instance, a library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .

Molecular Structure Analysis

The IUPAC name for this compound is 6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid . The InChI code is 1S/C9H8N2O3/c1-14-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5H,1H3,(H,12,13) .

Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 192.17 . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of 6-methoxyimidazo[1,2-b]pyridazines have been explored, demonstrating the versatility of this heterocyclic system in undergoing reactions like the Mannich reaction and providing insights into its structural properties through NMR spectra and acidity constants (Lombardino, 1968).

- A novel synthesis route for 2-mercapto-5-methoxyimidazo[4,5-b]pyridine has been developed, highlighting the methodological advancements in creating structurally complex imidazo pyridine derivatives (Liu Tian-yu, 2010).

- Research into the synthesis of novel heterocyclic compounds from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride has led to the creation of a range of polycyclic heteroaromatic compounds, showcasing the chemical diversity achievable with this core structure (Patankar et al., 2008).

Biological Activities

- The antiinflammatory and analgesic activities of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid derivatives have been evaluated, identifying compounds with potential therapeutic benefits. The study also examines the structure-activity relationship, providing insights into the molecular features contributing to these biological effects (Di Chiacchio et al., 1998).

Drug Development and Therapeutic Applications

- Research has also focused on the development of novel 5-hydroxytryptamine (5-HT3) receptor antagonists from conformationally restricted fused imidazole derivatives. These studies offer valuable information for the design of drugs targeting the 5-HT3 receptor, with implications for treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .

Mechanism of Action

Target of action

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . .

Mode of action

Some imidazo[1,2-a]pyridines have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical pathways

Imidazo[1,2-a]pyridines in general are known to interact with various biochemical pathways, but the specifics would depend on the exact compound and its targets .

properties

IUPAC Name |

6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUHJNOOMXAGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN2C(=NC=C2C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717074 | |

| Record name | 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid | |

CAS RN |

944896-44-0 | |

| Record name | 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

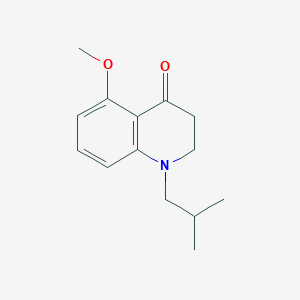

![N-{[4-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1465515.png)

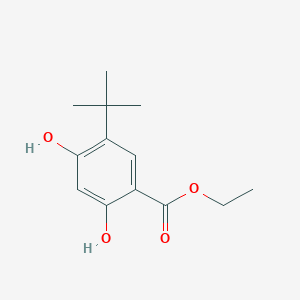

![1-{3-Amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465518.png)

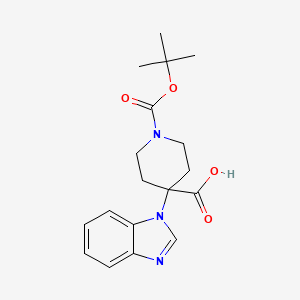

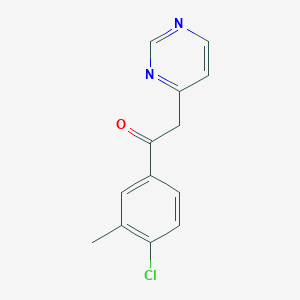

![3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione](/img/structure/B1465519.png)

![(3S,7R,8AS)-3-(tert-butyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465523.png)

![7-Methyl-7,11-diazaspiro[5.6]dodecane](/img/structure/B1465525.png)

![1-[1-(3-Fluoro-4-methylbenzyl)-5-(1-hydroxyethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1465527.png)

![5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid](/img/structure/B1465529.png)

![3,7-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1465535.png)